molecular formula C18H17FN2O4 B2371680 (E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 1904609-42-2

(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2371680
CAS No.: 1904609-42-2
M. Wt: 344.342
InChI Key: IKYDTWUYEVBSSB-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H17FN2O4 and its molecular weight is 344.342. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis : A related compound, "(E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate," was synthesized and its crystal structure was determined, providing insights into its molecular conformation and bonding properties, including intermolecular hydrogen bonding and π-π stacking interactions (Lee et al., 2009).

  • Antibacterial, Antiurease, and Antioxidant Activities : Compounds with structural similarities, such as furan-2-yl derivatives, have been evaluated for their antibacterial, antiurease, and antioxidant activities. These studies contribute to understanding the potential applications of these compounds in medicinal chemistry (Sokmen et al., 2014).

  • Process Development for Kinase Inhibitors : The benzoxazepine core, which is structurally related to the compound of interest, has been used in the development of kinase inhibitors, demonstrating the importance of these compounds in therapeutic contexts (Naganathan et al., 2015).

  • Novel Synthesis Methods : Novel synthesis methods for structurally related compounds, such as "(E)-3-Arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones," have been developed, expanding the potential for creating diverse derivatives with varied applications (Bakthadoss & Murugan, 2009).

  • Chelating Properties of Transition Metal Chelates : Studies have explored the chelating properties of compounds derived from benzofuran-1,3,4-oxadiazole combined molecules, which are relevant to understanding the interaction of such compounds with metals, possibly impacting their applications in catalysis or material science (Varde & Acharya, 2017).

  • Catalytic Enantioselective Reactions : The catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been studied, highlighting the compound's potential in stereoselective synthesis, which is crucial in pharmaceutical applications (Munck et al., 2017).

  • Potential in Vascular Cognitive Impairment : A derivative, 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamate, was studied for its effects on vascular cognitive impairment, indicating potential therapeutic applications in neurodegenerative diseases (Kaur et al., 2019).

Properties

IUPAC Name

(E)-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4/c19-14-3-5-16-13(10-14)11-21(18(23)12-25-16)8-7-20-17(22)6-4-15-2-1-9-24-15/h1-6,9-10H,7-8,11-12H2,(H,20,22)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYDTWUYEVBSSB-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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